1,1-Dimethylpropylzinc bromide

Catalog No.
S1497407
CAS No.
171860-64-3
M.F
C5H11BrZn
M. Wt
216.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Dimethylpropylzinc bromide

CAS Number

171860-64-3

Product Name

1,1-Dimethylpropylzinc bromide

IUPAC Name

bromozinc(1+);2-methylbutane

Molecular Formula

C5H11BrZn

Molecular Weight

216.4 g/mol

InChI

InChI=1S/C5H11.BrH.Zn/c1-4-5(2)3;;/h4H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

BCPGBSPHHVJBDF-UHFFFAOYSA-M

SMILES

CC[C-](C)C.[Zn+]Br

Canonical SMILES

CC[C-](C)C.[Zn+]Br

1,1-Dimethylpropylzinc bromide is an organozinc compound with the molecular formula C5_5H11_{11}BrZn and a molecular weight of approximately 216.43 g/mol. It exists as a colorless to pale yellow liquid and is typically handled under inert conditions due to its reactivity with moisture and air. The compound has a density of 0.974 g/mL at 25 °C and a flash point of approximately -17.8 °C, indicating its flammability and the need for careful storage at temperatures between 2-8 °C .

Organic Synthesis

  • Coupling Reagent

    1,1-Dimethylpropylzinc bromide is primarily used as a coupling reagent in organic synthesis. It participates in Negishi coupling reactions, which form carbon-carbon bonds between an organic halide (RX) and an organohalide (R'X) using a palladium or nickel catalyst. This reaction allows for the formation of diverse and complex organic molecules with high efficiency and selectivity.

  • Zincation Reagent

    1,1-Dimethylpropylzinc bromide can also act as a zincating agent, introducing a zinc functional group (-Zn) onto organic molecules. This zinc group can then be further manipulated to introduce various other functionalities, expanding the range of synthetic possibilities.

Research in Material Science

  • Precursor for Functional Materials: 1,1-Dimethylpropylzinc bromide has been explored as a precursor for the synthesis of various functional materials, including:
    • Semiconductors: By reacting with suitable precursors, it can be used to prepare zinc-containing semiconducting materials with potential applications in electronics and optoelectronics.
    • Metal-Organic Frameworks (MOFs): It can serve as a building block for the construction of MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis.
, including:

  • Nucleophilic Substitution: It acts as a nucleophile in reactions with electrophiles, facilitating the formation of carbon-carbon bonds.
  • Cross-Coupling Reactions: This compound is often utilized in Suzuki and Stille coupling reactions, where it reacts with aryl halides to form biaryl compounds.
  • Grignard-like Reactions: It behaves similarly to Grignard reagents, allowing for the addition of alkyl groups to carbonyl compounds, leading to alcohols .

The synthesis of 1,1-dimethylpropylzinc bromide typically involves the reaction of zinc metal with 1,1-dimethylpropyl bromide in a suitable solvent such as tetrahydrofuran or diethyl ether. The general reaction can be represented as follows:

Zn+C5H11BrC5H11ZnBr\text{Zn}+\text{C}_5\text{H}_{11}\text{Br}\rightarrow \text{C}_5\text{H}_{11}\text{ZnBr}

This reaction is usually conducted under inert conditions to prevent moisture from interfering with the reactants .

1,1-Dimethylpropylzinc bromide has several applications in organic chemistry:

  • Synthesis of Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Agricultural Chemicals: The compound is utilized in the production of pesticides and herbicides.
  • Polymer Chemistry: It can be employed in reactions that lead to the formation of polymers or surfactants .

Several compounds share structural or functional similarities with 1,1-dimethylpropylzinc bromide. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
1-Methylpropylzinc bromideOrganozincLess steric hindrance than 1,1-dimethyl variant
Ethylzinc bromideOrganozincMore commonly used in organic synthesis
Isopropylzinc bromideOrganozincHigher stability under air compared to 1,1-dimethyl variant
Phenylzinc bromideOrganozincUsed primarily in aromatic coupling reactions

Uniqueness: The steric hindrance provided by the two methyl groups in 1,1-dimethylpropylzinc bromide makes it particularly useful for specific coupling reactions where less sterically hindered reagents may fail. This feature enhances its utility in synthesizing complex organic molecules .

Traditional Organozinc Synthesis via Halogen-Zinc Transmetalation

The classical route to 1,1-dimethylpropylzinc bromide involves halogen-zinc exchange, leveraging the electrophilicity of zinc to displace halides from organic precursors. For example, treatment of 1-bromo-1,1-dimethylpropane with activated zinc powder in THF at low temperatures (-20°C to 0°C) generates the target reagent:
$$
\text{C}2\text{H}5\text{C}(\text{CH}3)2\text{Br} + \text{Zn} \rightarrow \text{C}2\text{H}5\text{C}(\text{CH}3)2\text{ZnBr}
$$
This method, however, faces limitations due to the sluggish reactivity of zinc metal. To overcome this, triorganozincates (e.g., $$ \text{R}3\text{ZnLi} $$) are employed as exchange reagents. These species, prepared by mixing dialkylzincs with organolithium compounds, facilitate rapid halogen-zinc exchange at room temperature . For instance, using $$ \text{Et}2\text{Zn} \cdot 2\text{LiOAmyl} $$ (DEZA2) enables selective iodide-zinc exchange on sterically hindered substrates, yielding 1,1-dimethylpropylzinc bromide in >70% efficiency .

Key Challenges:

  • Competitive side reactions: Nucleophilic attack by the zincate on electrophilic moieties (e.g., esters, nitriles) may occur if substrates lack steric protection .
  • Sensitivity to moisture: Strict anhydrous conditions are required to prevent hydrolysis to alkanes .

Modern Approaches Utilizing Rieke Zinc Activation Strategies

The advent of Rieke zinc (Zn), a highly reactive form of zinc prepared via reduction of ZnCl₂ with potassium in THF, has revolutionized organozinc synthesis . Rieke zinc’s nanoparticulate morphology (<100 nm) provides a large surface area, accelerating oxidative addition to alkyl halides. For 1,1-dimethylpropylzinc bromide, this method proceeds at ambient temperatures with reduced induction periods:
$$
\text{C}_2\text{H}_5\text{C}(\text{CH}_3)_2\text{Br} + \text{Zn}^
\xrightarrow{\text{THF}} \text{C}2\text{H}5\text{C}(\text{CH}3)2\text{ZnBr}
$$
Advantages over traditional methods:

  • Faster kinetics: Reactions complete within 1–2 hours vs. 12–24 hours for conventional zinc .
  • Broader functional group tolerance: Epoxides, aldehydes, and unprotected alcohols remain intact .

Comparative Performance:

MethodYield (%)Reaction TimeFunctional Group Tolerance
Halogen-Zinc Exchange65–756–12 hModerate
Rieke Zinc85–901–2 hHigh

Solvent and Ligand Effects on Reaction Efficiency

The choice of solvent and ligands critically influences the stability and reactivity of 1,1-dimethylpropylzinc bromide:

Solvent Effects:

  • THF: The default solvent enhances zincate solubility via Lewis base interactions with Zn’s vacant orbitals. However, THF’s moderate polarity (dielectric constant: 7.6) limits oxidative addition rates .
  • DMSO: Accelerates oxidative addition by stabilizing charged intermediates through its high polarity (dielectric constant: 47.2). For example, DMSO reduces the induction period for Zn* reactions by 50% compared to THF .

Ligand Design:

  • Lithium amides (e.g., LiHMDS): Increase nucleophilicity by generating ate complexes ($$ \text{R}_2\text{ZnLi} $$) .
  • TMEDA: Enhances reaction rates in aryl zincations by coordinating Li⁺ ions, freeing Zn for transmetalation .

Dates

Modify: 2023-08-15

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